Cas no 947-91-1 (Diphenylacetaldehyde (>80%))

Diphenylacetaldehyde (>80%) structure
Diphenylacetaldehyde (>80%) structure
商品名:Diphenylacetaldehyde (>80%)
CAS番号:947-91-1
MF:C14H12O
メガワット:196.244483947754
MDL:MFCD00006972
CID:94229
PubChem ID:13696

Diphenylacetaldehyde (>80%) 化学的及び物理的性質

名前と識別子

    • 2,2-Diphenylacetaldehyde
    • Acetaldehyde, 2,2-diphenyl-
    • Diphenylacetaldehyde
    • Acetaldehyde, diphenyl-
    • Diphenylketen
    • DIPHENYL-ACETALDEHYDE
    • alpha-Phenylbenzeneacetaldehyde
    • Benzeneacetaldehyde, .alpha.-phenyl-
    • HLLGFGBLKOIZOM-UHFFFAOYSA-N
    • Diphenylethanal
    • Diphenyl-acetaldehyd
    • diphenylacetoaldehyde
    • WLN: VHYR&R
    • 2,2-diphenyl-acetaldehyde
    • Diphenylacetaldehyde, 97%
    • 2-Phenyl-benzeneacetaldehyde
    • DT
    • Acetaldehyde, diphenyl- (6CI, 7CI, 8CI)
    • α-Phenylbenzeneacetaldehyde (ACI)
    • 2,2-Bisphenyl acetaldehyde
    • 2,2-Diphenylethanal
    • NSC 21645
    • α,α-Diphenylacetaldehyde
    • AKOS001043900
    • Diphenylacetaldehyde (>80%)
    • DTXSID80241575
    • NSC21645
    • SY051214
    • J-640468
    • MFCD00006972
    • UNII-GMF2B8R7DD
    • BRN 1424292
    • Benzeneacetaldehyde, alpha-phenyl-
    • J-800292
    • 4-07-00-01400 (Beilstein Handbook Reference)
    • DS-14725
    • Z56899117
    • NSC-21645
    • EN300-17215
    • CHEMBL4460620
    • GMF2B8R7DD
    • EINECS 213-433-7
    • SCHEMBL193931
    • D2492
    • DPAA cpd
    • 947-91-1
    • DTXCID10164066
    • AI3-20753
    • NS00040419
    • N-[(4-Aminophenyl)carbamothioyl]-4-(2-methyl-2-propanyl)benzamide
    • BENZENEACETALDEHYDE, ?-PHENYL-
    • MDL: MFCD00006972
    • インチ: 1S/C14H12O/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,14H
    • InChIKey: HLLGFGBLKOIZOM-UHFFFAOYSA-N
    • ほほえんだ: O=CC(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 1424292

計算された属性

  • せいみつぶんしりょう: 196.08900
  • どういたいしつりょう: 196.089
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.106 g/mL at 25 °C(lit.)
  • ふってん: 175°C/14mmHg(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.589(lit.)
  • PSA: 17.07000
  • LogP: 3.01740
  • ようかいせい: 未確定

Diphenylacetaldehyde (>80%) セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H315;H319;H335
  • 警告文: P280;P302+P352;P305+P351+P338;P261
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S23-S24/25
  • 福カードFコード:10
  • RTECS番号:AB2827500
  • 危険物標識: Xi
  • ちょぞうじょうけん:-20 °C

Diphenylacetaldehyde (>80%) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110980-100g
Diphenylacetaldehyde
947-91-1 98%
100g
¥3484.00 2024-04-24
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2492-5G
Diphenylacetaldehyde
947-91-1 >95.0%(GC)
5g
¥390.00 2024-04-15
Enamine
EN300-17215-50.0g
2,2-diphenylacetaldehyde
947-91-1 90%
50g
$743.0 2023-05-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110980-1g
Diphenylacetaldehyde
947-91-1 98%
1g
¥83.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1110980-5g
Diphenylacetaldehyde
947-91-1 98%
5g
¥276.00 2024-04-24
Enamine
EN300-17215-1.0g
2,2-diphenylacetaldehyde
947-91-1 90%
1g
$27.0 2023-05-06
SHENG KE LU SI SHENG WU JI SHU
sc-255114-5g
Diphenylacetaldehyde,
947-91-1
5g
¥564.00 2023-09-05
Apollo Scientific
OR59843-5g
Diphenylacetaldehyde
947-91-1 97%
5g
£39.00 2024-05-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ML052-5g
Diphenylacetaldehyde (>80%)
947-91-1 95+%
5g
¥545.0 2022-06-10
Chemenu
CM255953-25g
2,2-Diphenylacetaldehyde
947-91-1 95%
25g
$203 2021-06-16

Diphenylacetaldehyde (>80%) 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Diethylzinc Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
1.2 0 °C; 10 min, 0 °C
リファレンス
CF3CO2ZnEt-mediated highly regioselective rearrangement of bromohydrins to aldehydes
Wang, Zhihui; Li, Meiyi; Zhang, Wenqin; Jia, Jiangnan; Wang, Fei; et al, Tetrahedron Letters, 2011, 52(45), 5968-5971

合成方法 2

はんのうじょうけん
1.1 Catalysts: Iron(1+), dicarbonyl(η5-2,4-cyclopentadien-1-yl)(tetrahydrofuran)-, tetrafluorob… Solvents: Dichloromethane
リファレンス
Iron Lewis acid catalyzed reactions of phenyldiazomethane with aromatic aldehydes
Mahmood, Syed J.; Saha, Anjan K.; Hossain, M. Mahmun, Tetrahedron, 1998, 54, 349-358

合成方法 3

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  Zinc Solvents: Acetonitrile
1.2 Reagents: Styrene
リファレンス
Zinc-promoted reactions. Part 11. Ionic reactions and single electron transfers in the Zn/TMSCI reduction of benzaldehyde
Di Vona, Maria Luisa; Rosnati, Vittorio, Main Group Metal Chemistry, 1999, 22(2), 89-94

合成方法 4

はんのうじょうけん
1.1 Catalysts: Trifluoroacetic acid Solvents: 1,4-Dioxane ;  5 min, rt
リファレンス
Triflic-Acid-Catalyzed Tandem Epoxide Rearrangement and Annulation with Alkynes: An Efficient Approach for Regioselective Synthesis of Naphthalenes
Rao, Chinthu Joginarayana; Sudheer, Mokhamatam; Battula, Venkateswara Rao, ChemistrySelect, 2022, 7(9),

合成方法 5

はんのうじょうけん
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran
リファレンス
Exceptionally facile reduction of carboxylic acid salts to aldehydes by 9-borabicyclo[3.3.1]nonane
Cha, Jin Soon; Oh, Se Yeon; Lee, Kwang Woo; Yoon, Mal Sook; Lee, Jae Cheol; et al, Heterocycles, 1988, 27(7), 1595-8

合成方法 6

はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Dichloromethane ;  45 min, rt
リファレンス
Erbium(III) triflate: A valuable catalyst for the rearrangement of epoxides to aldehydes and ketones
Procopio, Antonio; Dalpozzo, Renato; De Nino, Antonio; Nardi, Monica; Sindona, Giovanni; et al, Synlett, 2004, (14), 2633-2635

合成方法 7

はんのうじょうけん
1.1 Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene]hydro[(8-quinolinyl-κN)methyl-κC](t… Solvents: Tetrahydrofuran ;  23 °C; 24 h, 100 °C
リファレンス
An air-stable cationic iridium hydride as a highly active and general catalyst for the isomerization of terminal epoxides
Humbert, Nicolas; Vyas, Devendra J.; Besnard, Celine; Mazet, Clement, Chemical Communications (Cambridge, 2014, 50(73), 10592-10595

合成方法 8

はんのうじょうけん
1.1 Reagents: (T-4)-Bromohydro[1,1′-thiobis[methane]](1,1,2-trimethylpropyl)boron Solvents: Dichloromethane
リファレンス
Facile reduction of saturated and unsaturated carboxylic acids and their salts to aldehydes by thexylbromoborane-dimethyl sulfide
Cha, Jin Soon; Kim, Jin Euog; Lee, Kwang Woo, Journal of Organic Chemistry, 1987, 52(22), 5030-2

合成方法 9

はんのうじょうけん
1.1 Catalysts: Pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,1… Solvents: Chloroform-d ,  Water ;  18 h, 60 °C
リファレンス
Efficient epoxide isomerization within a self-assembled hexameric organic capsule
Caneva, Thomas; Sperni, Laura; Strukul, Giorgio; Scarso, Alessandro, RSC Advances, 2016, 6(87), 83505-83509

合成方法 10

はんのうじょうけん
1.1 Catalysts: Aluminum, methyl[[2,2′-sulfonylbis[6-bromo-4-(1,1-dimethylethyl)phenolato-κO]](2… Solvents: Dichloromethane
リファレンス
Synthesis and properties of new types of sulfoxide- or sulfone-bridged Lewis acids
Ohba, Yoshihiro; Ito, Kazuaki; Nagasawa, Tomomi; Sakurai, Shinya, Journal of Heterocyclic Chemistry, 2000, 37(5), 1071-1076

合成方法 11

はんのうじょうけん
1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ;  40 min, rt
リファレンス
Copper(II)-catalyzed formation of 1,3-dioxolanes from oxiranes
Lee, Seung-Han; Lee, Jae-Chul; Li, Ming-Xing; Kim, Nam-Sun, Bulletin of the Korean Chemical Society, 2005, 26(2), 221-222

合成方法 12

はんのうじょうけん
1.1 Catalysts: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ;  5 min, rt
リファレンス
Carbocations as Lewis Acid Catalysts: Reactivity and Scope
Bah, Juho; Naidu, Veluru Ramesh; Teske, Johannes; Franzen, Johan, Advanced Synthesis & Catalysis, 2015, 357(1), 148-158

合成方法 13

はんのうじょうけん
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran
1.2 Reagents: Borate(1-), 1,5-cyclooctanediyldihydro-, lithium (1:1), (T-4)- Solvents: Tetrahydrofuran
1.3 Reagents: Water Solvents: Tetrahydrofuran
リファレンス
One-pot conversion of carboxylic acids to aldehydes through treatment of acyloxy-9-borabicyclo[3.3.1]nonanes with lithium 9-boratabicyclo[3.3.1]nonane
Cha, Jin Soon; Kim, Jin Euog; Oh, Se Yeon; Kim, Jong Dae, Tetrahedron Letters, 1987, 28(39), 4575-8

合成方法 14

はんのうじょうけん
1.1 Reagents: Borane Solvents: Tetrahydrofuran
1.2 Reagents: Dimethyl sulfate
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
リファレンス
Transformation of carboxylic acid salts to aldehydes by stepwise reduction with borane and oxidation with pyridinium chlorochromate
Cha, Jin Soon; Park, Jae Hyung; Moon, Suk Joung, Bulletin of the Korean Chemical Society, 2001, 22(10), 1089-1092

合成方法 15

はんのうじょうけん
リファレンス
Application of microwave heating techniques for dry organic reactions
Ben Alloum, Abdelkrim; Labiad, Bouchta; Villemin, Didier, Journal of the Chemical Society, 1989, (7), 386-7

合成方法 16

はんのうじょうけん
1.1 Catalysts: Aluminum, (5′-bromo[1,1′:3′,1′′-terphenyl]-2′-olato)dimethyl- Solvents: Dichloromethane
リファレンス
A convenient procedure for rearrangement of epoxides by use of dimethylaluminum catalysts
Nagahara, Shigeru; Maruoka, Keiji; Yamamoto, Hisashi, Nippon Kagaku Kaishi, 1993, (7), 893-6

合成方法 17

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  3H-Oxazirino[3,2-a]isoquinolinium, 4,8b-dihydro-2-methyl-, tetrafluoroborate(1-)…
リファレンス
Oxygen transfer to ethylenic double bonds from an oxaziridinium salt
Hanquet, G.; Lusinchi, X.; Milliet, P., Tetrahedron Letters, 1988, 29(32), 3941-4

合成方法 18

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
Synthesis of aldehydes and ketones from asymm.-disubstituted ethylene glycols and their ethers
Stoermer, R., Berichte der Deutschen Chemischen Gesellschaft, 1906, 39, 2288-2306

合成方法 19

はんのうじょうけん
1.1 Catalysts: Gold trichloride ,  Silver hexafluoroantimonate Solvents: 1,4-Dioxane ;  5 min, rt
リファレンス
AuCl3/AgSbF6-catalyzed rapid epoxide to carbonyl rearrangement
Gudla, Vanajakshi; Balamurugan, Rengarajan, Tetrahedron Letters, 2012, 53(39), 5243-5247

合成方法 20

はんのうじょうけん
1.1 Reagents: Dimethyl sulfate ,  Borane Solvents: Tetrahydrofuran
1.2 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
リファレンス
Exceptionally facile conversion of carboxylic acid salts to aldehydes by reductive oxidation with borane and pyridinium chlorochromate
Cha, Jin Soon; Park, Jae Hyung; Lee, Dae Yon, Bulletin of the Korean Chemical Society, 2001, 22(3), 325-326

Diphenylacetaldehyde (>80%) Raw materials

Diphenylacetaldehyde (>80%) Preparation Products

Diphenylacetaldehyde (>80%) 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:947-91-1)Diphenylacetaldehyde (>80%)
A24644
清らかである:99%
はかる:100g
価格 ($):363.0